molecular formula C5H10Cl2N4O B2410740 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride CAS No. 2094164-10-8

3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride

Cat. No.: B2410740
CAS No.: 2094164-10-8
M. Wt: 213.06
InChI Key: CBPUUKSGIWLOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C5H8N4O.2ClH. It is characterized by the presence of a triazole ring and an azetidine ring, which are significant in various chemical and biological applications .

Properties

IUPAC Name

3-(2H-triazol-4-yl)azetidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.2ClH/c10-5(2-6-3-5)4-1-7-9-8-4;;/h1,6,10H,2-3H2,(H,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPUUKSGIWLOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=NNN=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride typically involves the cycloaddition reaction of azides and alkynes to form the triazole ring, followed by the formation of the azetidine ring. The reaction conditions often include the use of copper catalysts and solvents like water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate temperatures and in solvents like dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions include various substituted triazoles and azetidines, which can have different functional groups attached to the rings .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Antimicrobial Activity

Studies have demonstrated that derivatives of azetidinones, including those with triazole moieties, possess antimicrobial properties. This is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria.

Anticancer Potential

Research indicates that azetidinone derivatives can inhibit cancer cell proliferation. For example, certain synthesized triazole-containing azetidinones have shown promising results against various cancer cell lines, suggesting their potential as anticancer agents .

Anticancer Research

A study focused on the synthesis of triazole derivatives highlighted their effectiveness in inhibiting the growth of MCF-7 breast cancer cells. The results indicated that these compounds could serve as alternatives to existing chemotherapy drugs due to their enhanced bioavailability and reduced toxicity .

Antimicrobial Studies

Another investigation into triazole-based compounds found that they exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into their mechanisms of action and potential as therapeutic agents .

The synthesis of 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is achieved through various methods, often involving multi-step reactions that incorporate triazole formation. These synthetic pathways are crucial for developing new derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride
  • 3-(1H-1,2,4-triazol-5-yl)azetidin-3-ol dihydrochloride
  • 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol

Uniqueness

Compared to similar compounds, 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity .

Biological Activity

3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The incorporation of the triazole moiety is significant as it is known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound features a triazole ring attached to an azetidine structure, which contributes to its unique biological profile. The molecular formula is C6_6H8_8Cl2_2N4_4O, and it has a molecular weight of approximately 195.06 g/mol. The presence of the triazole group is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains. In vitro assays indicated that certain synthesized triazole-tethered compounds displayed potent activity against Trichomonas vaginalis, with some achieving 100% growth inhibition at concentrations as low as 50 μM .

Anticancer Properties

The anticancer potential of 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride has been explored in several studies. A notable investigation revealed that triazole derivatives could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The IC50 values for these compounds varied significantly depending on their structural modifications and the specific cancer cell line tested .

Case Study 1: Triazole Derivatives Against T. vaginalis

A study focused on synthesizing bis-triazole-tethered β-lactam–isatin conjugates found that these compounds exhibited varying degrees of effectiveness against T. vaginalis. Among the tested compounds, one showed an IC50 value of 7.69 μM, indicating strong potential for further development as therapeutic agents against this pathogen .

Case Study 2: Anticancer Activity

In another study examining the anticancer effects of different triazole derivatives, researchers reported that certain modifications to the azetidine structure enhanced cytotoxic activity against breast cancer cells. The study highlighted the importance of structural diversity in optimizing biological activity and suggested potential pathways for further research into novel anticancer therapies .

Research Findings

Several key findings from recent research highlight the biological significance of 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride:

Activity Target IC50 (μM) Reference
AntimicrobialT. vaginalis7.69
Anticancer (Breast)MCF-7 Cell LineVaries by derivative
AntibacterialVarious Bacterial Strains<50

Q & A

Q. What are the recommended synthetic routes for 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization of precursors and introduction of functional groups. For example, copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) is effective for regioselective triazole ring formation, with optimized conditions (e.g., solvent polarity, temperature, and catalyst loading) critical for yield and purity . Subsequent steps may include azetidine ring formation via epoxy chloropropane cyclization under basic conditions, followed by dihydrochloride salt preparation using HCl in a polar solvent .

Key Parameters for Optimization :

ParameterImpact
Solvent (e.g., DMF vs. THF)Affects reaction rate and regioselectivity
Temperature (e.g., 25°C vs. 80°C)Influences side reactions and product stability
Catalyst (e.g., CuI loading)Determines triazole ring regiochemistry

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm molecular structure (e.g., azetidine ring protons at δ 3.5–4.5 ppm; triazole protons at δ 7.5–8.5 ppm) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities .
  • X-ray Crystallography (if crystalline) : Resolve atomic-level structure using SHELXL for refinement .

Q. What are the critical physicochemical properties influencing its solubility and stability?

  • Solubility : High solubility in polar solvents (e.g., water, DMSO) due to dihydrochloride salt form; logP ≈ -1.2 (calculated) .
  • Stability : Hygroscopic; store at -20°C under inert atmosphere to prevent decomposition .

Table: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₀Cl₂N₄O
Molecular Weight227.09 g/mol
Melting Point28–33°C (decomposes)

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Use software like AutoDock to simulate binding to active sites (e.g., triazole moiety interacting via π-π stacking or hydrogen bonds) .
  • MD Simulations : Assess stability of ligand-target complexes over time (e.g., azetidine ring flexibility impacting binding affinity) .
  • QSAR Models : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity .

Q. What experimental strategies resolve contradictions between crystallographic data and computational structural predictions?

  • Refinement Tools : Apply SHELXL to reconcile discrepancies in bond lengths/angles between X-ray data and DFT-optimized geometries .
  • Multi-Technique Validation : Cross-validate using neutron diffraction or cryo-EM for flexible regions (e.g., azetidine ring puckering) .

Q. How does the triazole ring’s regiochemistry (1,2,3- vs. 1,2,4-) impact biological activity?

  • Regioselectivity in Synthesis : CuAAC yields 1,4-disubstituted triazoles, while Ru-catalyzed reactions produce 1,5-isomers .
  • Bioactivity Correlation : 1,2,3-Triazoles (as in this compound) often exhibit enhanced metabolic stability compared to 1,2,4-analogs, critical for in vivo studies .

Q. What methodologies enable efficient scale-up from milligram to gram quantities without compromising yield?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for azetidine ring formation .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, residence time) to minimize side products .

Method Development Questions

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics of the azetidine ring?

  • NOESY : Identify through-space correlations between azetidine protons and triazole substituents.
  • HSQC : Assign proton-carbon couplings to map ring puckering in solution .

Q. What chromatographic methods are optimal for separating diastereomers or enantiomers of this compound?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phase .
  • Ion-Exchange Chromatography : Separate dihydrochloride salt from neutral impurities .

Biological & Mechanistic Questions

Q. What in vitro assays are suitable for evaluating its potential as a neurotransmitter modulator?

  • Radioligand Binding Assays : Test affinity for serotonin/dopamine receptors (IC₅₀ values) .
  • Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cell lines post-treatment .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved BBB permeability?

  • Modifications : Introduce lipophilic groups (e.g., methyl, fluoro) to azetidine or triazole moieties.
  • In Silico Screening : Predict BBB penetration using PBPK models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.